molecular formula C19H21NO5 B240027 Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate

Cat. No. B240027
M. Wt: 343.4 g/mol
InChI Key: GJIJSUMMYKKUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate, also known as DMEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB belongs to the class of benzamide derivatives and has a molecular formula of C21H23NO5.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate is not fully understood. However, it has been suggested that Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate inhibits the activity of enzymes involved in cell proliferation and induces apoptosis by activating caspase enzymes. Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate is its potential applications in cancer research and the development of new drugs for the treatment of inflammatory diseases. Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has some limitations in lab experiments, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate. One of the major directions is the development of new drugs based on Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate for the treatment of cancer and inflammatory diseases. Further studies are also needed to understand the mechanism of action of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate and its potential applications in other fields of scientific research. The synthesis method of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate can also be optimized further to improve its yields and purity.

Synthesis Methods

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methylaminophenol to form 3,4-dimethoxy-N-(4-methylphenyl)benzamide. This intermediate compound is then reacted with ethyl chloroformate to form Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate. The synthesis method of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has been optimized to produce high yields and purity.

Scientific Research Applications

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has shown potential applications in various fields of scientific research. One of the major applications of Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate is in the field of cancer research. Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

Product Name

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate

InChI

InChI=1S/C19H21NO5/c1-5-25-19(22)14-7-6-12(2)15(10-14)20-18(21)13-8-9-16(23-3)17(11-13)24-4/h6-11H,5H2,1-4H3,(H,20,21)

InChI Key

GJIJSUMMYKKUTC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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